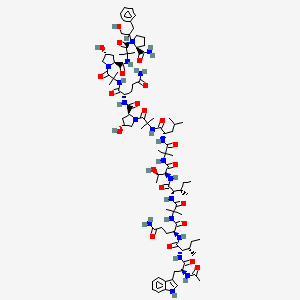

Zervamicin iia

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zervamicin iia is a peptide antibiotic belonging to the peptaibol family. It is isolated from the fungus Emericellopsis salmosynnemata and is known for its antimicrobial properties, particularly against Gram-positive bacteria. This compound is characterized by its ability to form ion channels in lipid membranes, which disrupts the electrochemical balance of cells, leading to their death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of zervamicin iia involves the stepwise elongation of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts from the C-terminus and proceeds towards the N-terminus. Key reagents used in this synthesis include benzo-triazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as an activating agent and diisopropylethylamine (DIPEA) as a base .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation of the fungus Emericellopsis salmosynnemata in a well-defined synthetic medium. The medium is enriched with stable isotopes to produce isotopically labeled this compound, which is useful for various research applications .

Analyse Des Réactions Chimiques

Types of Reactions

Zervamicin iia undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products

The major products formed from these reactions include modified peptides with enhanced antimicrobial activity and stability. These modifications can lead to the development of new antibiotics with improved pharmacological properties .

Applications De Recherche Scientifique

Zervamicin iia has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide-lipid interactions and ion channel formation.

Medicine: Explored for its potential use in developing new antibiotics to combat antibiotic-resistant bacteria.

Industry: Utilized in the production of isotopically labeled peptides for research purposes.

Mécanisme D'action

Zervamicin iia exerts its effects by forming ion channels in the lipid membranes of target cells. This disrupts the electrochemical balance, leading to cell death. The peptide adopts a helical conformation when approaching the bilayer/water interface, and the barrel-stave model is the preferred pore organization . The molecular targets include the lipid bilayers of bacterial cell membranes, and the pathways involved are related to ion permeability and membrane potential disruption .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zervamicin iib: Another member of the peptaibol family, differing from zervamicin iia by only one amino acid residue in the fourth position.

Alamethicin: A well-studied peptaibol known for its ability to form voltage-dependent ion channels in lipid membranes.

Emericellipsin: Another antimicrobial peptide produced by Emericellopsis species, known for its membrane-disrupting properties.

Uniqueness

This compound is unique due to its specific amino acid sequence and its ability to form stable ion channels in lipid membranes. Its lower dosage requirement for antimicrobial activity compared to zervamicin iib makes it a more potent candidate for therapeutic applications .

Propriétés

Numéro CAS |

79395-86-1 |

|---|---|

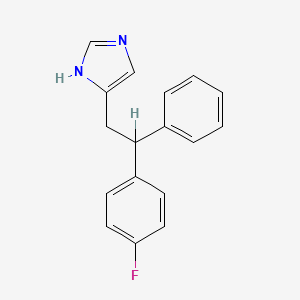

Formule moléculaire |

C89H138N19O22+ |

Poids moléculaire |

1826.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-2-[[1-[(1R,2S)-2-carbamoyl-1-(1-hydroxy-3-phenylpropan-2-yl)pyrrolidin-1-ium-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C89H137N19O22/c1-19-47(5)67(98-71(117)61(94-50(8)111)39-52-42-93-57-30-25-24-29-56(52)57)77(123)96-59(33-35-66(91)115)72(118)101-86(11,12)81(127)100-68(48(6)20-2)78(124)99-69(49(7)110)79(125)105-85(9,10)80(126)97-60(37-46(3)4)74(120)103-88(15,16)82(128)106-43-54(112)40-62(106)75(121)95-58(32-34-65(90)114)73(119)102-87(13,14)83(129)107-44-55(113)41-63(107)76(122)104-89(17,18)84(130)108(36-26-31-64(108)70(92)116)53(45-109)38-51-27-22-21-23-28-51/h21-25,27-30,42,46-49,53-55,58-64,67-69,93,109-110,112-113H,19-20,26,31-41,43-45H2,1-18H3,(H17-,90,91,92,94,95,96,97,98,99,100,101,102,103,104,105,111,114,115,116,117,118,119,120,121,122,123,124,125,126,127)/p+1/t47-,48-,49+,53?,54+,55+,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,108+/m0/s1 |

Clé InChI |

DRBLMTOLAHVBGB-CKVKIVNWSA-O |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)[N@+]3(CCC[C@H]3C(=O)N)C(CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)[N+]3(CCCC3C(=O)N)C(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)